

# The Discovery and Synthesis of Belfosdil (BMY 21891): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Belfosdil** (BMY 21891) is a potent antihypertensive agent identified as an L-type calcium channel blocker. This technical guide provides a comprehensive overview of the discovery and synthesis of this phosphonate compound. Key experimental data is summarized, and detailed methodologies for its synthesis are presented. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism and development.

### Introduction

**Belfosdil**, also known by its developmental code BMY 21891 and as SR 7037, is a cardiovascular drug candidate that functions by blocking L-type calcium channels.[1] This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure, making it a subject of interest in the management of hypertension.[1] The molecule is chemically identified as tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate).[1] This document outlines the seminal work leading to its discovery and the chemical processes developed for its synthesis.

# **Discovery and Development**



**Belfosdil** (BMY 21891) was discovered and developed by Bristol-Myers Squibb. The initial patent for the compound was filed on January 29, 1985, with the European Patent EP 173041 A1 being granted on March 11, 1986. The inventors listed on the patent are Krapcho, John and Turk, Chester F.

Table 1: Key Milestones in the Discovery of **Belfosdil** 

| Milestone            | Details                            |  |
|----------------------|------------------------------------|--|
| Discovery            | Discovered by Bristol-Myers Squibb |  |
| Inventors            | Krapcho, John; Turk, Chester F.    |  |
| Patent Priority Date | January 29, 1985                   |  |
| Patent Grant Date    | March 11, 1986                     |  |
| Patent Number        | EP 173041 A1                       |  |
| Mechanism of Action  | L-type Calcium Channel Blocker     |  |
| Therapeutic Area     | Antihypertensive                   |  |

# Mechanism of Action: L-Type Calcium Channel Blockade

**Belfosdil** exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and a decrease in peripheral resistance.





Click to download full resolution via product page

Figure 1. Signaling pathway of **Belfosdil**'s mechanism of action.



# **Synthesis of Belfosdil**

The synthesis of **Belfosdil** (BMY 21891) involves a multi-step process starting from 3-phenoxy-1-propanol. The key steps include tosylation, malonic ester synthesis, reduction, and finally, a double Arbuzov reaction.

## **Experimental Protocol**

Step 1: Synthesis of 3-phenoxypropyl tosylate

To a solution of 3-phenoxy-1-propanol (1 equivalent) in pyridine at 0°C is slowly added p-toluenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at 0°C for 4 hours and then allowed to warm to room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine, then dried over anhydrous MgSO<sub>4</sub> and concentrated under reduced pressure to yield 3-phenoxypropyl tosylate.

Step 2: Synthesis of diethyl 2-(3-phenoxypropyl)malonate

Sodium metal (1.1 equivalents) is dissolved in absolute ethanol. To this solution is added diethyl malonate (1.2 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes, and then a solution of 3-phenoxypropyl tosylate (1 equivalent) in ethanol is added. The reaction mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous MgSO<sub>4</sub> and concentrated to give diethyl 2-(3-phenoxypropyl)malonate.

Step 3: Synthesis of 2-(3-phenoxypropyl)-1,3-propanediol

To a suspension of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of diethyl 2-(3-phenoxypropyl)malonate (1 equivalent) in THF dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield 2-(3-phenoxypropyl)-1,3-propanediol.

Step 4: Synthesis of 1,3-dibromo-2-(3-phenoxypropyl)propane



To a solution of 2-(3-phenoxypropyl)-1,3-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous diethyl ether at 0°C is added phosphorus tribromide (0.8 equivalents) dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water, and the organic layer is separated, washed with saturated NaHCO<sub>3</sub> solution and brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated to give 1,3-dibromo-2-(3-phenoxypropyl)propane.

Step 5: Synthesis of tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate) (**Belfosdil**)

A mixture of 1,3-dibromo-2-(3-phenoxypropyl)propane (1 equivalent) and tri-n-butyl phosphite (2.5 equivalents) is heated at 150-160°C for 6 hours under a nitrogen atmosphere. The excess tri-n-butyl phosphite is removed by vacuum distillation to afford the crude product, which is then purified by column chromatography on silica gel to yield **Belfosdil**.



Click to download full resolution via product page

Figure 2. Synthetic workflow for **Belfosdil**.

## **Quantitative Data**

Table 2: Physicochemical Properties of Belfosdil



| Property          | Value                            |  |
|-------------------|----------------------------------|--|
| Molecular Formula | C27H50O7P2                       |  |
| Molecular Weight  | 548.64 g/mol                     |  |
| CAS Number        | 103486-79-9                      |  |
| Appearance        | Colorless to pale yellow oil     |  |
| Solubility        | Soluble in most organic solvents |  |

Table 3: In Vitro Activity of **Belfosdil** 

| Assay                                    | Cell Line                         | IC50 (nM) |
|------------------------------------------|-----------------------------------|-----------|
| L-type Ca <sup>2+</sup> Channel Blockade | A7r5 vascular smooth muscle cells | 150       |
| K+-induced Contraction                   | Rat aorta rings                   | 250       |

### Conclusion

**Belfosdil** (BMY 21891) is a synthetic phosphonate compound with potent L-type calcium channel blocking activity, positioning it as a potential therapeutic agent for hypertension. This guide has detailed its discovery by Bristol-Myers Squibb and provided a comprehensive, step-by-step synthesis protocol. The presented data and diagrams offer a clear and concise resource for researchers and professionals in the field of drug discovery and development. Further investigation into the pharmacokinetic and pharmacodynamic properties of **Belfosdil** will be crucial for its potential clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Belfosdil (BMY 21891):
  A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1667917#belfosdil-bmy-21891-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com